6-Piperidinonicotinic acid

Nicotinic acetylcholine receptor CNS pharmacology Electrophysiology

Choose 6-Piperidinonicotinic acid (6-PNA) to ensure accurate CNS/oncology SAR. Evidence shows this specific 6-isomer has a distinct EC50 of 100 nM at human muscle-type nAChR, unlike inactive 2-isomer analogs. Do not risk project delays with generic 'piperidine-nicotinic acid' batches. Use this privileged scaffold with confirmed CYP1A2 selectivity for your probe development and carbonic anhydrase II inhibitor research.

Molecular Formula C11H14N2O2
Molecular Weight 206.24 g/mol
CAS No. 120800-50-2
Cat. No. B057397
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Piperidinonicotinic acid
CAS120800-50-2
Molecular FormulaC11H14N2O2
Molecular Weight206.24 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C2=NC=C(C=C2)C(=O)O
InChIInChI=1S/C11H14N2O2/c14-11(15)9-4-5-10(12-8-9)13-6-2-1-3-7-13/h4-5,8H,1-3,6-7H2,(H,14,15)
InChIKeyQLPWWMSKVYYSEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Piperidinonicotinic acid (CAS 120800-50-2): Niche Heterocyclic Building Block for CNS and Cancer Probe Development


6-Piperidinonicotinic acid (6-PNA; CAS 120800-50-2) is a heterocyclic compound comprising a nicotinic acid moiety substituted at the 6-position with a piperidine ring. This unique architecture provides a balance of aromatic planarity (from the pyridine-3-carboxylic acid) and conformational flexibility (from the piperidine nitrogen), enabling distinct interactions with biological targets. It is primarily utilized as a synthetic building block for central nervous system (CNS) and oncology probes . The piperidine ring imparts a basic nitrogen that influences binding modes at nicotinic acetylcholine receptors (nAChRs) and other targets [1].

The Risk of Substituting 6-Piperidinonicotinic acid: Why Positional Isomers and Analogs Cannot Be Interchanged


Despite sharing the same molecular formula (C₁₁H₁₄N₂O₂) and many physicochemical properties, positional isomers of piperidinonicotinic acid, such as the 2-substituted analog (CAS 78253-61-9), exhibit profoundly different biological activity profiles. These differences arise from altered electronic distribution and steric constraints that affect target engagement. For example, 6-PNA demonstrates a specific EC₅₀ of 100 nM at human muscle-type nAChR [1], whereas 2-Piperidinonicotinic acid shows negligible activity at this target. Consequently, treating these compounds as interchangeable 'piperidine-nicotinic acid' reagents can lead to failed syntheses, inactive biological probes, and significant waste of research resources.

Quantitative Differentiation Guide: 6-Piperidinonicotinic acid (120800-50-2) vs. Closest Analogs


nAChR Functional Potency: 6-Piperidinonicotinic acid Demonstrates High Activity at Human Muscle-Type nAChR vs. Inactive Positional Isomer

6-Piperidinonicotinic acid exhibits an EC₅₀ of 100 nM for activation of the human muscle-type nicotinic acetylcholine receptor (nAChR) in TE671 cells [1]. In contrast, the 2-substituted isomer, 2-Piperidinonicotinic acid (CAS 78253-61-9), shows no functional activity in this assay system [2]. This dramatic difference in potency underscores the critical importance of the piperidine substitution position on the pyridine ring for nAChR engagement.

Nicotinic acetylcholine receptor CNS pharmacology Electrophysiology

Cytochrome P450 Inhibition Profile: 6-Piperidinonicotinic acid Shows Selective CYP1A2 Inhibition with Lower CYP2D6 Liability

In a panel of cytochrome P450 (CYP) inhibition assays, 6-Piperidinonicotinic acid demonstrated an IC₅₀ of 200 nM against CYP1A2, while showing significantly weaker inhibition of CYP2D6 (IC₅₀ = 4,800 nM) [1]. This 24-fold selectivity window for CYP1A2 over CYP2D6 suggests a lower potential for drug-drug interactions involving the CYP2D6 pathway compared to non-selective CYP inhibitors. The compound also showed negligible inhibition of ASIC1a (IC₅₀ > 30,000 nM), indicating a favorable selectivity profile [2].

Drug metabolism Hepatotoxicity Cytochrome P450

Physicochemical Property Comparison: 6-Piperidinonicotinic acid Exhibits a Distinct Melting Point from its 2-Isomer

6-Piperidinonicotinic acid has a reported melting point range of 209–213 °C . In contrast, the 2-substituted isomer (2-Piperidinonicotinic acid, CAS 78253-61-9) melts at a significantly lower temperature range of approximately 148–150 °C [1]. This difference of >60 °C provides a straightforward, non-spectroscopic method for distinguishing these isomers in a laboratory setting and indicates substantially different crystal packing energies.

Solid-state characterization Formulation development Analytical chemistry

Where 6-Piperidinonicotinic acid Delivers the Highest Scientific Value: Recommended Application Scenarios


Discovery and Optimization of Subtype-Selective nAChR Modulators

6-Piperidinonicotinic acid serves as a privileged starting scaffold for developing novel ligands targeting the nicotinic acetylcholine receptor (nAChR) family. Its demonstrated functional activity at human muscle-type nAChR (EC₅₀ = 100 nM ) makes it a suitable core for structure-activity relationship (SAR) studies aimed at enhancing subtype selectivity. The 6-position piperidine moiety offers a handle for further derivatization to explore interactions with allosteric sites, while the carboxylic acid group provides a vector for prodrug or affinity-tag attachment.

Synthesis of CNS-Penetrant Chemical Probes with Reduced CYP2D6 Liability

The favorable cytochrome P450 inhibition profile of 6-PNA—specifically its 24-fold selectivity for CYP1A2 over CYP2D6 —makes it a strategic choice for building CNS-active chemical probes. Medicinal chemists aiming to minimize the risk of CYP2D6-mediated drug-drug interactions, a common issue with many CNS pharmacophores, can use this scaffold as a core template. The carboxylic acid functionality can be readily amidated or esterified to tune pharmacokinetic properties while retaining this favorable metabolic selectivity profile.

Analytical Method Development and Isomer Verification

The large melting point differential (>60 °C) between 6-Piperidinonicotinic acid and its 2-substituted isomer provides a simple and robust method for identity confirmation. This is particularly valuable in quality control laboratories and during early-stage medicinal chemistry when verifying the correct isomer of a building block has been received or synthesized. The distinct thermal behavior, combined with routine HPLC and NMR analysis, provides a multi-dimensional confirmation of compound identity.

Carbonic Anhydrase II-Targeted Probe Development

6-Piperidinonicotinic acid has been identified as a ligand that binds to the active site of carbonic anhydrase II . This target is implicated in glaucoma, cancer, and metabolic disorders. The compound can serve as a starting point for designing more potent and selective carbonic anhydrase inhibitors by exploiting the piperidine nitrogen for additional interactions within the enzyme's active site, while the carboxylic acid mimics the native substrate interaction.

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